sodium;oxido(dioxo)vanadium
Description
Sodium;oxido(dioxo)vanadium, commonly known as sodium metavanadate (NaVO₃), is a vanadium(V) compound characterized by the [VO₃]⁻ anion. This compound is highly soluble in water, making it suitable for applications in catalysis, materials science, and nanotechnology . Structurally, it consists of a central vanadium atom in the +5 oxidation state, bonded to three oxygen atoms in a trigonal planar arrangement. Sodium metavanadate is synthesized via the reaction of vanadium pentoxide (V₂O₅) with sodium hydroxide, yielding a versatile precursor for vanadium-based materials .
Key applications include its use in synthesizing vanadium oxide nanoparticles (e.g., V₂O₅) for energy storage devices and as a dopant in cobalt oxide composites to enhance electrical insulation properties . Its solubility and stability in aqueous solutions also make it a candidate for catalytic processes, particularly in oxidation reactions .
Properties
IUPAC Name |
sodium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMMUJMWNLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][V](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrolysis Method Using Ion-Exchange Membrane
The electrolysis method is a prominent industrial approach for synthesizing sodium metavanadate. This process involves the electrochemical separation of vanadium species in a sodium vanadate solution using an ion-exchange membrane. The anode compartment is maintained at a pH of 7.0–8.0 to optimize the formation of NaVO₃ . The molar ratio of sodium to vanadium in the resulting solution is carefully controlled to 0.95–1.05, ensuring stoichiometric equivalence . Following electrolysis, the solution is concentrated via evaporation and crystallized to yield solid NaVO₃.
Key parameters for this method include:
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Current density : 50–100 mA/cm² (optimized to prevent side reactions).
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Temperature : 25–40°C (to maintain solution stability).
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Membrane type : Cation-exchange membranes (e.g., Nafion®) to facilitate sodium ion migration .
The electrolysis method is favored for its scalability and ability to produce high-purity NaVO₃ (>98%) . However, it requires precise pH control to avoid the formation of polyvanadate species, which can complicate downstream purification.
Metathesis Reaction with Calcium Chloride and Sodium Bicarbonate
An alternative method involves a two-step metathesis reaction, which is suitable for both laboratory and industrial settings. In the first step, calcium chloride (CaCl₂) is added to a vanadium-containing leachate, precipitating calcium vanadate (Ca(VO₃)₂) . The reaction proceeds as follows:
The precipitated calcium vanadate is then isolated via filtration and reacted with sodium bicarbonate (NaHCO₃) to produce sodium metavanadate and calcium carbonate :
The final solution is concentrated and crystallized to obtain NaVO₃ crystals. This method benefits from the low cost of reactants and the ease of removing byproducts (e.g., CaCO₃). However, the yield is highly dependent on the purity of the initial leachate, which often requires pre-treatment to remove impurities such as iron and silica .
Crystallization and Purification Processes
Crystallization is a critical step in both electrolysis and metathesis methods. Sodium metavanadate solutions are typically evaporated under reduced pressure to initiate nucleation. The crystallization temperature significantly affects particle size and morphology. For example, cooling a saturated NaVO₃ solution from 80°C to 25°C produces needle-like crystals with an average length of 50–100 μm .
Table 1: Crystallization Conditions and Outcomes
| Parameter | Electrolysis Method | Metathesis Method |
|---|---|---|
| Temperature Range | 30–50°C | 25–40°C |
| Crystal Morphology | Prismatic | Needle-like |
| Purity | >98% | 95–97% |
Post-crystallization, the product is often washed with cold ethanol to remove residual sodium ions and dried at 100–120°C . For applications requiring anhydrous NaVO₃, the hydrate (NaVO₃·2H₂O) is dehydrated at 300–400°C under inert atmosphere .
Industrial vs. Laboratory-Scale Production
Industrial production prioritizes cost-effectiveness and scalability, favoring the electrolysis method due to its continuous operation capability. In contrast, laboratory-scale syntheses often employ the metathesis route for its simplicity and minimal infrastructure requirements. Recent advancements include the use of surfactants like cetyltrimethylammonium bromide (CTAB) to control particle size during crystallization, yielding nanoparticles (<10 nm) for specialized applications .
Characterization and Quality Control
The purity and structure of NaVO₃ are verified using:
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X-ray diffraction (XRD) : Confirms the rhombohedral crystal structure of anhydrous NaVO₃ .
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Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Quantifies vanadium (≥44.5 wt%) and sodium (≥16.5 wt%) content .
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Thermogravimetric analysis (TGA) : Detects hydrate phases by measuring weight loss at 100–150°C .
Chemical Reactions Analysis
Types of Reactions: Sodium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds using reducing agents such as hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Major Products Formed:
Oxidation: Vanadium pentoxide (V₂O₅)
Reduction: Vanadium dioxide (VO₂) or vanadium sesquioxide (V₂O₃)
Substitution: Various vanadate salts depending on the substituting cation
Scientific Research Applications
Sodium;oxido(dioxo)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-diabetic, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the production of ceramics, glass, and as an alloying agent in steel
Mechanism of Action
The mechanism by which sodium;oxido(dioxo)vanadium exerts its effects involves its ability to mimic phosphate ions due to its structural similarity. This allows it to interact with various enzymes, particularly phosphatases, and inhibit their activity. This inhibition can affect multiple cellular pathways, including those involved in cell growth, metabolism, and apoptosis .
Comparison with Similar Compounds
Sodium Metavanadate (NaVO₃)
Ammonium Metavanadate (NH₄VO₃)
Potassium Metavanadate (KVO₃)
Vanadyl Sulfate (VOSO₄)
Lead(II) Metavanadate (Pb(VO₃)₂)
Vanadium(V) Oxide (V₂O₅)
- Oxidation State : V(V)
- Solubility : Poor in water but dissolves in strong acids/bases to form vanadate ions .
- Applications : Industrial catalyst for sulfuric acid production .
Comparative Data Table
Catalytic Performance
- Sodium Metavanadate : Exhibits catalytic activity in oxidation reactions, comparable to other V(V) complexes like cis-[Vᴵⱽ(O)(Cl/F)(N₄)] . Supported on carbon materials, it enables sustainable oxidation of organic substrates with high recyclability .
- Vanadyl Sulfate : As a V(IV) species, it participates in redox catalysis but is prone to oxidation to V(V) under aerobic conditions .
Q & A
Q. What stoichiometric conditions are critical for synthesizing sodium oxido(dioxo)vanadium (NaVO₃) from V₂O₅ and NaOH?
The synthesis of NaVO₃ requires precise molar ratios of V₂O₅ and NaOH. Reacting 1:1 molar equivalents of V₂O₅ and NaOH under reflux in aqueous medium yields NaVO₃, whereas higher NaOH ratios produce pyrovanadate (Na₄V₂O₇) or orthovanadate (Na₃VO₄). Reaction conditions (temperature, pH) must be tightly controlled to avoid mixed-phase products. Post-synthesis purification via recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are essential for characterizing NaVO₃ and its derivatives?
Key techniques include:
- FTIR : Identifies V=O (~960 cm⁻¹) and V-O-V bridging (~800 cm⁻¹) stretches.
- X-ray crystallography : Resolves the metavanadate chain structure, confirming octahedral coordination around vanadium.
- Potentiometric titration : Validates purity by quantifying vanadium content via redox reactions with KMnO₄ .
Q. How does pH influence the stability of NaVO₃ in aqueous solutions?
NaVO₃ is stable in neutral to weakly alkaline conditions. Below pH 7, hydrolysis occurs, forming hydrated vanadium oxides (e.g., V₂O₅·nH₂O) or protonated species like HVO₄²⁻. Above pH 12, disproportionation into orthovanadate (VO₄³⁻) may occur. Buffered solutions (pH 7–10) and inert atmospheres (N₂/Ar) mitigate redox instability .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported stability constants of vanadium(IV/V) complexes?
Discrepancies arise from oxidation state interconversion and ligand competition. To resolve these:
- Use strictly anaerobic conditions (gloveboxes) for V(IV) studies.
- Employ complementary techniques : Potentiometry paired with UV-Vis/EPR spectroscopy cross-validates speciation models.
- Model hydrolytic species (e.g., [VO(OH)]⁺, [(VO)₂(OH)₂]²⁺) in data analysis to account for pH-dependent equilibria .
Q. How can ligand design enhance the catalytic activity of vanadium complexes derived from NaVO₃?
Ligands with mixed ON-donor sites (e.g., Schiff bases, hydrazones) stabilize high-valent vanadium (V) and mimic enzyme active sites. For example:
- Hydrazonate ligands enable µ-oxido bridged dinuclear complexes (e.g., [(VOL)₂(µ-O)]), which show high catalytic turnover in styrene epoxidation.
- Electron-withdrawing groups on ligands increase electrophilicity at the vanadium center, enhancing oxygen-transfer efficiency. Catalytic performance is validated via kinetic studies (e.g., Hammett plots) and DFT calculations .
Q. What methodologies elucidate the redox behavior of NaVO₃ in biological systems, such as insulin-mimetic studies?
- In vitro assays : Measure glucose uptake in adipocyte/hepatocyte cell lines using ³H-labeled 2-deoxyglucose.
- Speciation analysis : Simulate physiological pH (7.4) and chloride concentrations to identify active species (e.g., [VO₄]³⁻, [V₂O₇]⁴⁻).
- Competitive binding studies : Use EDTA or transferrin to assess vanadium’s interaction with biomolecules .
Q. How can structural insights from NaVO₃ inform the design of heterogeneous catalysts for oxidation reactions?
Immobilizing vanadium complexes on high-surface-area supports (e.g., Al₂O₃, SiO₂) enhances recyclability. Key steps:
- Grafting : Covalent attachment via surface hydroxyl groups.
- Characterization : XAFS/XPS confirms retention of the V=O core and ligand geometry.
- Activity testing : Probe substrate scope (e.g., alkene epoxidation, alcohol oxidation) under mild conditions (H₂O₂, 25–60°C) .
Data Contradiction Analysis
Q. Why do potentiometric studies of vanadyl-malate complexes report conflicting logβ values?
Variations stem from:
- Oxidation artifacts : V(IV) → V(V) conversion at pH >7, even with ligand excess.
- Ion pairing : Neglected sulfate/chloride interactions in earlier studies. Modern analyses include ion-pair constants (e.g., logβVO(SO₄) = 1.80) for accurate speciation .
Q. How do coordination geometry and oxidation state affect vanadium’s biological vs. catalytic applications?
- Biological systems : Pseudooctahedral V(IV) complexes (e.g., [VO(maltol)₂]) mimic tyrosine kinase activity.
- Catalysis : Trigonal bipyramidal V(V) complexes (e.g., [VO(OOR)₃]) favor peroxo-intermediates in oxidation reactions. Divergent requirements (redox stability vs. lability) necessitate tailored ligand environments .
Methodological Best Practices
- Synthesis : Always verify product stoichiometry via elemental analysis and XRD.
- Spectroscopy : Use EPR for V(IV) speciation; ⁵¹V NMR for V(V) (δ = -300 to -700 ppm).
- Computational modeling : Pair DFT (e.g., B3LYP/def2-TZVP) with experimental data to refine reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
